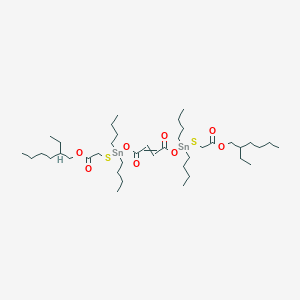
CAZQGLFLXPFQNS-UHFFFAOYSA-J
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CAZQGLFLXPFQNS-UHFFFAOYSA-J: is a complex organotin compound It is characterized by its unique structure, which includes two tin atoms, multiple oxygen and sulfur atoms, and long alkyl chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CAZQGLFLXPFQNS-UHFFFAOYSA-J typically involves the reaction of organotin precursors with specific dicarboxylic acids under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
CAZQGLFLXPFQNS-UHFFFAOYSA-J can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states.
Substitution: The alkyl groups or other ligands can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce derivatives with different functional groups attached to the tin atoms.
科学的研究の応用
CAZQGLFLXPFQNS-UHFFFAOYSA-J has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用機序
The mechanism by which CAZQGLFLXPFQNS-UHFFFAOYSA-J exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- Bis(2-ethylhexyl) tin oxide
- Bis(2-ethylhexyl) tin dichloride
- Bis(2-ethylhexyl) tin diacetate
Uniqueness
Compared to these similar compounds, CAZQGLFLXPFQNS-UHFFFAOYSA-J is unique due to its complex structure, which includes multiple functional groups and long alkyl chains
特性
CAS番号 |
18403-67-3 |
|---|---|
分子式 |
C40H76O8S2Sn2 |
分子量 |
986.6 g/mol |
IUPAC名 |
bis[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] but-2-enedioate |
InChI |
InChI=1S/2C10H20O2S.C4H4O4.4C4H9.2Sn/c2*1-3-5-6-9(4-2)7-12-10(11)8-13;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4 |
InChIキー |
CAZQGLFLXPFQNS-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
正規SMILES |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SCC(=O)OCC(CC)CCCC |
Key on ui other cas no. |
18403-67-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















